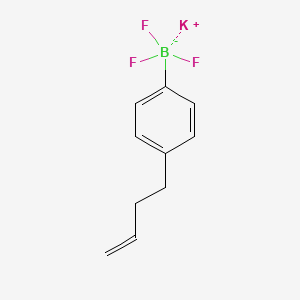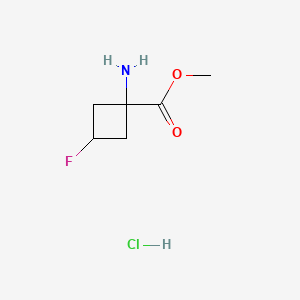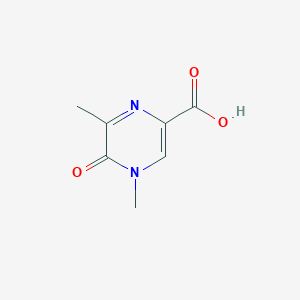
Potassium trifluoro(2-morpholinopyrimidin-5-yl)borate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. The presence of the trifluoroborate group makes this compound highly reactive and useful in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide typically involves the reaction of a pyrimidine derivative with a morpholine derivative in the presence of a boron reagent. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and potassium trifluoroborate as the boron source . The reaction is usually carried out under mild conditions, making it suitable for a wide range of substrates.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and increases efficiency.
化学反応の分析
Types of Reactions
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group into a borane or borohydride.
Substitution: The trifluoroborate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or alkylating agents like methyl iodide are commonly employed.
Major Products Formed
The major products formed from these reactions include boronic acids, boranes, and various substituted derivatives. These products are valuable intermediates in organic synthesis and pharmaceutical development.
科学的研究の応用
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide has a wide range of applications in scientific research:
Biology: The compound is used in the development of boron-containing drugs, which have shown promise in treating various diseases.
Medicine: It is being investigated for its potential use in boron neutron capture therapy (BNCT), a type of cancer treatment.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique chemical properties.
作用機序
The mechanism by which potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide exerts its effects involves the interaction of the trifluoroborate group with various molecular targets. The compound can form stable complexes with transition metals, facilitating catalytic reactions. Additionally, the presence of the morpholine and pyrimidine groups allows for specific interactions with biological molecules, making it a valuable tool in medicinal chemistry.
類似化合物との比較
Similar Compounds
- Potassium (morpholin-4-yl)methyltrifluoroborate
- Potassium trifluoro[3-(morpholin-4-yl)prop-1-en-2-yl]boranuide
- Potassium trifluoro({4-[(morpholin-4-yl)methyl]phenyl})boranuide
Uniqueness
Potassium trifluoro[2-(morpholin-4-yl)pyrimidin-5-yl]boranuide is unique due to its specific combination of functional groups, which provides a distinct reactivity profile. The presence of the pyrimidine ring enhances its stability and allows for selective interactions with biological targets, making it more versatile compared to other similar compounds.
特性
分子式 |
C8H10BF3KN3O |
|---|---|
分子量 |
271.09 g/mol |
IUPAC名 |
potassium;trifluoro-(2-morpholin-4-ylpyrimidin-5-yl)boranuide |
InChI |
InChI=1S/C8H10BF3N3O.K/c10-9(11,12)7-5-13-8(14-6-7)15-1-3-16-4-2-15;/h5-6H,1-4H2;/q-1;+1 |
InChIキー |
URAMMLMPJRASBC-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=CN=C(N=C1)N2CCOCC2)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B13476061.png)
![6',7'-dimethoxy-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B13476066.png)
![methyl({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)amine dihydrochloride](/img/structure/B13476072.png)
![1-(Chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B13476086.png)

![Methyl 1,4-dioxa-9-azaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B13476094.png)
![Tert-butyl N-[4-(acetylsulfanyl)-2-methylbutan-2-YL]carbamate](/img/structure/B13476099.png)





